molecular formula C17H17N3O4S B2914081 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-18-6

1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2914081
CAS RN: 886905-18-6
M. Wt: 359.4
InChI Key: IZDZPNFGIKOQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is involved in the synthesis of nitroolefins and nitroarenes under mild conditions, showcasing its utility in the ipso-nitration of various arylboronic acids and benzoic acid derivatives. This synthesis highlights the chemical's role in generating diverse nitroarenes without the need for cocatalysts or solvents, emphasizing its efficiency and environmental friendliness (Zarei et al., 2018).

Biological Applications and DNA Interactions

The compound's derivatives have been studied for their interaction with DNA, revealing potential biological activities. Schiff base metal(II) complexes derived from similar compounds have shown to interact with DNA through intercalation, exhibiting significant antibacterial and antifungal potencies. This suggests potential therapeutic applications, especially in targeting microbial infections (Kumaravel & Raman, 2017).

Catalytic and Synthetic Applications

In catalysis, derivatives of 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole have been utilized to facilitate the synthesis of various organic compounds. For instance, cyclopalladated phenyl imidazoline-carbene complexes derived from similar compounds have shown good catalytic effects in Suzuki reactions, indicating the chemical's role in enhancing reaction efficiencies and yields (Zhao et al., 2014).

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-10-25(23,24)17-18-15-8-3-4-9-16(15)19(17)12-13-6-5-7-14(11-13)20(21)22/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDZPNFGIKOQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.